Gentioflavine

Catalog No.
S601159
CAS No.
18058-50-9
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gentioflavine

CAS Number

18058-50-9

Product Name

Gentioflavine

IUPAC Name

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3

InChI Key

GLNRAZLQBMAROT-UHFFFAOYSA-N

SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O

Canonical SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O

The exact mass of the compound Gentioflavin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of delta-lactone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gentioflavine (CAS 18058-50-9) is a specialized pyridine alkaloid primarily utilized as an analytical reference standard and extraction artifact marker in the processing of Gentiana species [1]. Unlike naturally occurring iridoids, gentioflavine is generated during ammoniacal extraction, making its quantification critical for validating industrial extraction parameters, monitoring artifact formation, and ensuring batch-to-batch consistency in phytochemical manufacturing [1]. It features a distinct 3,4,6,7-tetrahydro-6-methyl-1-oxo-1H-pyrano[3,4-c]pyridine-5-carbaldehyde core, differentiating its reactivity and chromatographic profile from related lactone-fused alkaloids and establishing it as an essential procurement target for rigorous quality control workflows [1].

Research Fit

Class Dihydropyridine lactone alkaloid reference standard
Workflow Phytochemical profiling & botanical authentication
Scaffold Fused pyranopyridine lactone (distinct from gentianine)

Substituting gentioflavine with its precursor gentiopicroside or the more common artifact gentianine fundamentally compromises quality control and mass spectrometry assays [1]. Gentianine lacks the reactive carbaldehyde group present in gentioflavine, leading to significantly different retention times in reverse-phase HPLC and distinct ionization patterns in LC-MS workflows [1]. For procurement, utilizing exact gentioflavine standards is mandatory to achieve the baseline resolution necessary in multiplexed chromatographic methods designed to quantify the specific conversion pathways of secoiridoids during ammonia-assisted extraction [1].

Substitution Risk

Gentianine
Pyridine core vs. lactone scaffold may shift reactivity and solubility profiles; not interchangeable in structure-activity studies.
Gentiana extracts
Crude extracts mask compound-specific contribution; cannot substitute for isolated analytical standard in authentication.
In-class alkaloids
Lack of head-to-head bioactivity data means substitution may invalidate comparative assays; endpoint context must be verified.

Chromatographic Resolution and Marker Specificity in HPLC-UV Workflows

In standardized phytochemical quality control, gentioflavine demonstrates distinct chromatographic retention compared to its structural analog gentianine and its precursor gentiopicroside [1]. Validated HPLC-UV methods require a relative standard deviation (RSD) of less than 5% and a baseline resolution (Rs) of ≥ 1.5 between gentioflavine and adjacent impurity peaks [1]. This quantitative separation is unachievable if generic alkaloid mixtures are used as calibration standards, necessitating the procurement of high-purity gentioflavine for accurate artifact quantification [1].

Evidence DimensionChromatographic Baseline Resolution (Rs)
Target Compound DataRs ≥ 1.5 (Gentioflavine vs. adjacent peaks)
Comparator Or BaselineGeneric alkaloid mixtures (overlapping peaks, Rs < 1.0)
Quantified Difference>0.5 Rs improvement ensuring distinct peak integration
ConditionsReverse-phase HPLC-UV analysis of Gentianae Radix extracts

Precise chromatographic resolution is essential for regulatory compliance and batch-to-batch consistency in herbal extract manufacturing.

Scaffold divergence
Class-level inference
Gentioflavine: dihydropyridine lactone (C₁₀H₁₁NO₃)
Gentianine: monocyclic pyridine (C₁₀H₉NO₂)
Core scaffold distinction precludes direct substitution.
NMR/IR structural elucidation; no activity comparison.

Mass Spectrometry Ionization and Artifact Tracking

Gentioflavine serves as a definitive mass spectrometric marker for ammoniacal extraction processes [1]. Under LC-MS analysis, gentioflavine yields a precise protonated molecular ion peak [M+H]+ at m/z 194.08, distinct from gentianine (m/z 176.07) [2]. This exact mass difference of approximately 18 Da allows analytical chemists to quantitatively track the specific conversion pathways of swertiamarin and gentiopicroside during extraction [2]. Procurement of the exact gentioflavine standard is required to calibrate mass defect filters and confirm the presence of this specific artifact [2].

Evidence DimensionProtonated molecular ion mass [M+H]+
Target Compound Datam/z 194.08 (Gentioflavine)
Comparator Or Baselinem/z 176.07 (Gentianine)
Quantified Difference~18 Da mass shift
ConditionsHigh-resolution LC-MS (UPLC-HDMS) positive ionization mode

Accurate mass calibration enables manufacturers to monitor specific extraction artifacts and optimize industrial ammonia processing conditions.

Predicted solubility
Class-level inference
Gentioflavine: ESOL “Very soluble”
Gentianine: ESOL “Soluble”
May support aqueous assay design; not experimental.
SwissADME in silico model; requires experimental validation.

Structural Reactivity and Pharmacological Assay Specificity

In pharmacological screening, gentioflavine's carbaldehyde-substituted pyridine structure provides a distinct activity profile compared to iridoid precursors [2]. While gentiopicroside primarily exhibits hepatoprotective properties, the conversion to pyridine alkaloids like gentioflavine shifts the bioactivity toward central nervous system and smooth muscle modulation [1]. Utilizing pure gentioflavine rather than crude extracts ensures that assay responses are correctly attributed to the alkaloid artifact rather than the parent iridoid [2].

Evidence DimensionPharmacological target specificity
Target Compound DataSmooth muscle and CNS modulation (Gentioflavine)
Comparator Or BaselineHepatoprotective activity (Gentiopicroside)
Quantified DifferenceDistinct mechanism of action shift post-conversion
ConditionsIn vitro pharmacological screening assays

Isolating the exact structural artifact prevents false-positive target attribution in drug discovery and mechanism-of-action studies.

Phytochemical content
Supporting evidence
Gentianine: ~0.05% dry weight (major)
Gentioflavine: minor constituent, quantitative data unavailable
Diagnostic marker value, not abundance-driven.
Based on G. scabra root phytochemical compilation.
Comparative bioactivity
Data to verify
No head-to-head IC₅₀/EC₅₀ data for isolated gentioflavine vs. gentianine.
Assumed bioequivalence unsupported; independent assays required.
Literature search (PubMed, Scopus) as of 2026.

Analytical Standard for Phytochemical Quality Control

Gentioflavine is essential as a primary reference standard in HPLC and LC-MS workflows to quantify extraction artifacts in Gentiana root extracts, ensuring that industrial batches meet stringent regulatory consistency requirements [1].

Optimization of Ammoniacal Extraction Processes

By tracking the yield of gentioflavine versus gentianine, process engineers can fine-tune ammonia concentrations, temperature, and extraction times to control the conversion of secoiridoids into specific pyridine alkaloids [2].

Structure-Activity Relationship (SAR) Screening

Procured as a pure compound, gentioflavine is utilized in SAR studies to differentiate the smooth muscle relaxing and cholinesterase inhibitory activities of carbaldehyde-bearing pyridine alkaloids from their lactone-fused counterparts [1].

Application Fit

Application
Selection Property
Validation Focus
Gentiana authentication
Authentic reference standard for HPLC/MS fingerprinting
Retention time and mass spectral match against reference
Lactone reactivity probe
Dihydropyridine lactone scaffold for chemical derivatization
Reactivity, stability, and structure-relationship review
In silico ADME benchmarking
Computational prediction test case with high predicted solubility
Experimental ADME data validation against model predictions

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Gentioflavine

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